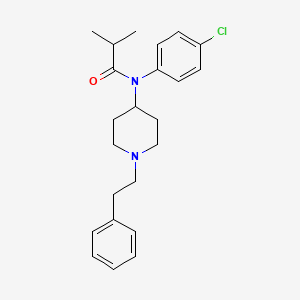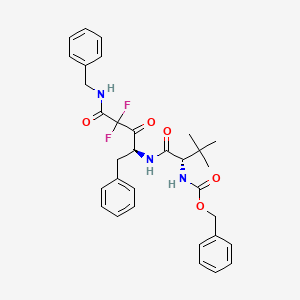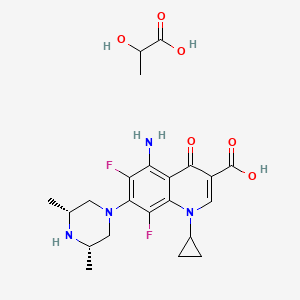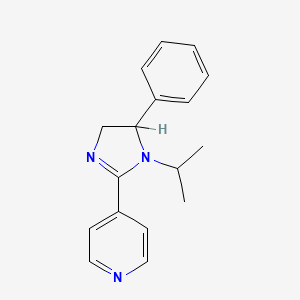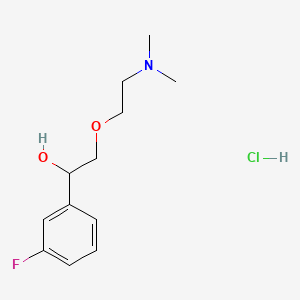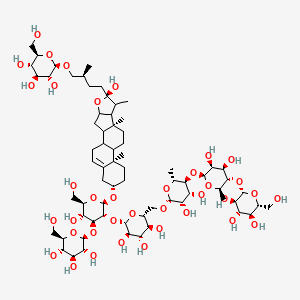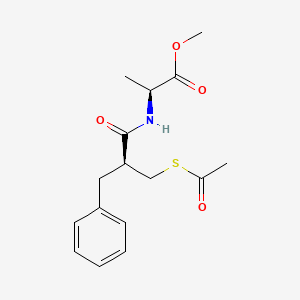
L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- is a complex organic compound with a unique structure that combines elements of alanine, acetylthio, and phenylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The process often starts with the protection of the amino group of L-alanine, followed by the introduction of the acetylthio and phenylpropyl groups through a series of chemical reactions. The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the multiple steps required for the synthesis, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- can undergo various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The acetylthio group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The phenylpropyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine, N-acetyl-, methyl ester: Similar structure but lacks the phenylpropyl group.
L-Alanine, N-methyl-: Similar structure but lacks the acetylthio and phenylpropyl groups.
L-Alanine methyl ester hydrochloride: Similar structure but lacks the acetylthio and phenylpropyl groups.
Uniqueness
L-Alanine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- is unique due to the presence of the acetylthio and phenylpropyl groups, which confer specific chemical properties and potential biological activities. These groups may enhance the compound’s reactivity and ability to interact with biological molecules, making it a valuable tool in scientific research.
Propiedades
Número CAS |
124815-64-1 |
|---|---|
Fórmula molecular |
C16H21NO4S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]propanoate |
InChI |
InChI=1S/C16H21NO4S/c1-11(16(20)21-3)17-15(19)14(10-22-12(2)18)9-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)/t11-,14+/m0/s1 |
Clave InChI |
IILAXUDEBIWXHF-SMDDNHRTSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)CSC(=O)C |
SMILES canónico |
CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


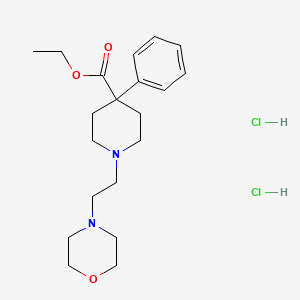


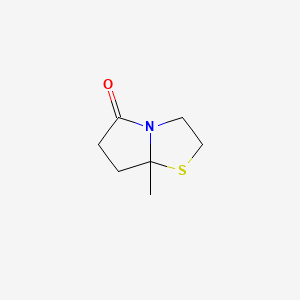
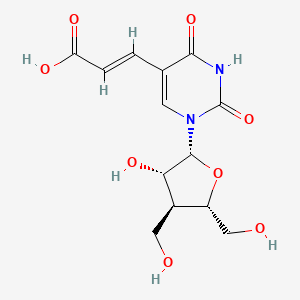
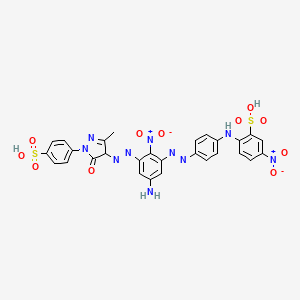

![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
